molecular formula C8H9NO4 B3051129 Acetamide, N-(2-methoxycarbonylfuryl)- CAS No. 31230-24-7

Acetamide, N-(2-methoxycarbonylfuryl)-

Cat. No. B3051129
CAS RN: 31230-24-7
M. Wt: 183.16 g/mol
InChI Key: QNNUFCFGWWVMMX-UHFFFAOYSA-N
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Description

Acetamide, N-(2-methoxycarbonylfuryl)- is an organic compound that belongs to the class of amides1. It has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol1.



Synthesis Analysis

The synthesis of acetamides can be achieved through various methods. One such method involves the N-formylation and N-acylation of amines using N,N-dimethylformamide and N,N-dimethylacetamide in the presence of imidazole2. However, the specific synthesis process for Acetamide, N-(2-methoxycarbonylfuryl)- is not explicitly mentioned in the retrieved sources.



Molecular Structure Analysis

The molecular structure of Acetamide, N-(2-methoxycarbonylfuryl)- is not explicitly provided in the retrieved sources. However, acetamides generally have a structure where a methyl group (-CH3) is bonded to an amine (NH2) and a carbonyl group (CO)3.



Chemical Reactions Analysis

The chemical reactions involving acetamides can be diverse. For instance, [Ni(quin)2] can catalyze the N-formylation and N-acylation of amines using N,N-dimethylformamide and N,N-dimethylacetamide in the presence of imidazole2. However, the specific chemical reactions involving Acetamide, N-(2-methoxycarbonylfuryl)- are not detailed in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of Acetamide, N-(2-methoxycarbonylfuryl)- are not explicitly provided in the retrieved sources. However, acetamides are generally colorless crystals with a specific gravity of 1.1595.


Scientific Research Applications

Synthesis of Complex Molecules

Acetamide derivatives are utilized as intermediates in the synthesis of a wide range of natural and pharmaceutical products. The study by Sakai et al. (2022) introduces p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as refined equivalents of N-acetamide nucleophiles, demonstrating their utility in synthetic studies for producing N-alkylacetamides and protected amines. This showcases the role of acetamide derivatives in facilitating the synthesis of complex organic molecules, including drugs and natural products Sakai et al., 2022.

Agricultural Chemicals

In the realm of agriculture, acetamide derivatives have been explored for their role in the synthesis of herbicides and their metabolic pathways in organisms. A study by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic activation pathways that could lead to carcinogenicity. These findings contribute to understanding the environmental and health impacts of widely used agricultural chemicals Coleman et al., 2000.

Environmental Biodegradation

The environmental fate of acetamide derivatives, especially as it pertains to herbicides like alachlor, is a significant concern. Lee and Kim (2022) reported on the biodegradation of alachlor by a newly isolated bacterium, proposing a novel degradation pathway. This study highlights the potential for microbial remediation strategies to mitigate the environmental impact of acetamide-based herbicides, thus contributing to the development of more sustainable agricultural practices Lee & Kim, 2022.

Safety And Hazards

The safety and hazards associated with Acetamide, N-(2-methoxycarbonylfuryl)- are not explicitly mentioned in the retrieved sources. However, acetamides are generally considered hazardous by the 2012 OSHA Hazard Communication Standard6.


Future Directions

The future directions for the study and application of Acetamide, N-(2-methoxycarbonylfuryl)- are not explicitly mentioned in the retrieved sources. However, one source mentions the bioactive potential of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which could suggest potential future directions for similar compounds7.


properties

IUPAC Name

methyl 5-acetamidofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNUFCFGWWVMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185151
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetamidofuran-2-carboxylate

CAS RN

31230-24-7
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methoxycarbonylfuryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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